Cas no 868218-77-3 (3-({1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine)

3-({1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-({1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine
- CHEMBL1358996
- AKOS024609785
- F1804-0269
- SR-01000015449-1
- 3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
- MLS000680092
- 3-[[1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine
- SR-01000015449
- 3-(((1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)thio)methyl)pyridine
- 868218-77-3
- SMR000324714
- HMS2611F24
-
- インチ: 1S/C16H17N3O3S2/c1-22-14-4-6-15(7-5-14)24(20,21)19-10-9-18-16(19)23-12-13-3-2-8-17-11-13/h2-8,11H,9-10,12H2,1H3
- InChIKey: RWAFOPJEVUGHSV-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)OC)(N1C(=NCC1)SCC1C=NC=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 363.07113376g/mol
- どういたいしつりょう: 363.07113376g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 539
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 106Ų
3-({1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1804-0269-1mg |
3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine |
868218-77-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1804-0269-20mg |
3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine |
868218-77-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1804-0269-2μmol |
3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine |
868218-77-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1804-0269-10μmol |
3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine |
868218-77-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1804-0269-3mg |
3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine |
868218-77-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1804-0269-5mg |
3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine |
868218-77-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1804-0269-4mg |
3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine |
868218-77-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1804-0269-40mg |
3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine |
868218-77-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1804-0269-50mg |
3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine |
868218-77-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1804-0269-75mg |
3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine |
868218-77-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
3-({1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine 関連文献
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
3-({1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridineに関する追加情報
Professional Introduction to Compound with CAS No. 868218-77-3 and Product Name: 3-({1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine
The compound in question, identified by the CAS number 868218-77-3, is a sophisticated organic molecule with a rich structural framework that has garnered significant attention in the field of pharmaceutical chemistry. Its molecular structure features a pyridine core appended with a unique 1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl moiety, making it a promising candidate for further exploration in medicinal chemistry and drug discovery.
This intricate molecular architecture suggests potential biological activities that are yet to be fully elucidated. The presence of both sulfonyl and sulfanyl groups in the side chain indicates a high likelihood of interactions with biological targets, which could be leveraged for therapeutic applications. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanistic pathways of such compounds, providing a strategic framework for their development.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for the development of novel pharmaceutical agents. The pyridine ring is a well-documented pharmacophore in drug design, known for its ability to interact with various biological receptors and enzymes. When combined with the 1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl group, the compound exhibits a dual functionality that could enhance its pharmacological profile.
Current research in medicinal chemistry emphasizes the importance of multitarget engagement in drug development, aiming to maximize therapeutic efficacy while minimizing side effects. The compound’s structural features align well with this paradigm, as it possesses multiple potential binding sites that could interact with different biological targets simultaneously. This characteristic is particularly valuable in addressing complex diseases that require a multifaceted approach.
The synthesis of this compound represents a significant achievement in organic chemistry. The strategic placement of the sulfonyl and sulfanyl groups allows for fine-tuning of its physicochemical properties, including solubility, permeability, and metabolic stability. These properties are critical factors in determining the compound’s suitability for further preclinical and clinical development.
In recent years, there has been growing interest in exploring novel derivatives of pyridine-based compounds due to their demonstrated efficacy in various therapeutic areas. The specific modification introduced by the 1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl group adds a layer of complexity that could unlock new pharmacological possibilities. Researchers are currently investigating how this structural feature influences the compound’s interactions with biological systems.
The potential applications of this compound extend beyond traditional pharmaceutical uses. Its unique chemical properties make it an attractive candidate for research in materials science and biotechnology. For instance, it could be employed as an intermediate in the synthesis of advanced polymers or as a ligand in catalytic systems. The versatility of its structure opens up numerous avenues for innovation.
As computational methods continue to evolve, so does our ability to predict and validate the biological activity of complex molecules like this one. High-throughput virtual screening techniques have become indispensable tools in modern drug discovery pipelines, allowing researchers to rapidly assess large libraries of compounds for potential therapeutic value. The compound’s molecular features make it an ideal candidate for such computational studies.
The role of sulfonyl and sulfanyl groups in medicinal chemistry cannot be overstated. These functional moieties have been extensively studied for their ability to modulate enzyme activity and receptor binding. In particular, sulfonyl groups are known for their inhibitory effects on various kinases and other enzymes involved in disease pathways. The presence of these groups in our compound suggests that it may exhibit similar mechanisms of action.
Furthermore, the pyridine core provides additional opportunities for functionalization, enabling researchers to tailor the compound’s properties to specific therapeutic needs. By systematically modifying different parts of the molecule, scientists can optimize its potency, selectivity, and pharmacokinetic profile. This iterative process is crucial for translating promising candidates into viable drugs.
Recent publications have highlighted the importance of integrating structural biology and bioinformatics into drug discovery efforts. By combining experimental data with computational predictions, researchers can gain deeper insights into how compounds interact with their biological targets at the molecular level. This integrated approach is particularly relevant for complex molecules like our subject compound.
The future prospects for this compound are bright, thanks to its innovative design and multifaceted potential. As research progresses, we can expect to see more detailed studies on its biological activity and pharmacological properties. These studies will not only validate its therapeutic potential but also provide valuable insights into its mechanism of action.
In conclusion, the compound with CAS No. 868218-77-3 represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile tool for drug discovery and development across multiple therapeutic areas. With continued research and innovation, this compound has the potential to contribute to groundbreaking therapies that address unmet medical needs.
868218-77-3 (3-({1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine) 関連製品
- 1030142-29-0(N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide)
- 189756-89-6(4-Bromo-1,2-oxathiolane 2,2-dioxide)
- 2097954-86-2((1-((Tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride)
- 15048-22-3(N-1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-ylacetamide)
- 2228607-92-7(2-({3-(difluoromethyl)sulfanylphenyl}methyl)oxirane)
- 2828433-23-2(Gly-Arg-Gly-Asp-Ser trifluoroacetate)
- 2034484-24-5(1-{1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylcarbamoyl}-1-methylethyl acetate)
- 125068-54-4(3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-)
- 26103-07-1(Chloromethyl Hexafluoroisopropyl Ether)
- 899738-93-3(3-methoxy-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbenzamide)




